Ethyl 7-oxooctanoate

説明

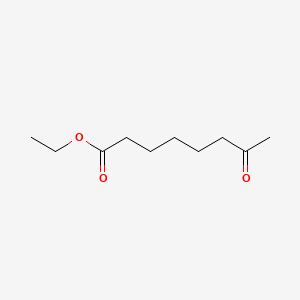

Ethyl 7-oxooctanoate is an organic compound with the molecular formula C10H18O3. It is an ester formed from the reaction of 7-oxooctanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 7-oxooctanoate can be synthesized through the esterification of 7-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

7-oxooctanoic acid+ethanolH2SO4Ethyl 7-oxooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Additionally, purification steps such as distillation are employed to obtain the desired purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides.

科学的研究の応用

Ethyl 7-oxooctanoate (C10H18O3) is an organic compound featuring a ketone functional group and classified as a fatty acid ethyl ester. It has a seven-carbon chain with a ketone group at the 7th position.

Scientific Research Applications

This compound has applications in organic synthesis, enzyme studies, and polymer synthesis.

Organic Synthesis this compound can be used as a starting material or intermediate in synthesizing complex molecules due to its ketone (C=O) and ester (C-O-O-C) functional groups. A similar molecule, Ethyl 7-methyl-4-oxooctanoate, suggests potential applications.

Enzyme Studies The ketone group in this compound can act as a substrate for enzymes, offering insights into cellular processes and metabolism through the study of enzyme interactions.

Polymer Synthesis Esters like this compound can be used as precursors in polymer synthesis. Research could explore the polymerization of this compound and the properties of resulting polymers.

Potential applications

- Cosmetics Experimental design techniques can optimize the formulation development process to develop stable, safe and effective cosmetic products .

- Pharmaceuticals GC-MS methods have been developed, optimized, and validated for determining ethyl-oxo-octanoate contents in drug substances, and results have demonstrated specificity, sensitivity, linearity, precision, and accuracy .

- Material Science Esters like this compound can be used as precursors for the synthesis of polymers.

作用機序

The mechanism of action of ethyl 7-oxooctanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that participate in metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can further undergo various biochemical transformations.

類似化合物との比較

- Ethyl acetate

- Ethyl butyrate

- Ethyl benzoate

Ethyl 7-oxooctanoate stands out due to its specific structure, which makes it valuable in specialized applications where both ester and ketone functionalities are required.

生物活性

Ethyl 7-oxooctanoate (C10H18O3) is a compound of significant interest in the field of biological research due to its potential therapeutic applications and biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from octanoic acid, characterized by the presence of a keto group at the 7th carbon position. Its molecular structure can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. These activities are essential for its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound has notable antimicrobial effects against various pathogens. In one study, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 30 |

| Escherichia coli | 100 |

These findings suggest that this compound could serve as a natural preservative or therapeutic agent in treating bacterial infections .

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. In vitro studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect was quantified using enzyme-linked immunosorbent assays (ELISA), demonstrating a dose-dependent reduction in cytokine levels.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, which is crucial for protecting cells from oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 20 |

These findings highlight its potential use in formulations aimed at reducing oxidative damage .

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. For instance, its anti-inflammatory effects may involve the inhibition of NF-kB activation, leading to decreased expression of inflammatory mediators . Furthermore, its antioxidant properties are likely linked to the modulation of reactive oxygen species (ROS) production within cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Topical Application for Skin Infections : A clinical trial investigated the use of this compound in a topical formulation for treating skin infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates compared to placebo treatments.

- Dietary Supplementation : Another study examined the effects of dietary supplementation with this compound on inflammatory markers in patients with chronic inflammatory diseases. Participants exhibited reduced levels of inflammatory cytokines after supplementation over a six-week period.

特性

IUPAC Name |

ethyl 7-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(12)8-6-4-5-7-9(2)11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIXKXZGLVMEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301110 | |

| Record name | Ethyl 7-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36651-36-2 | |

| Record name | Octanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。